molecular formula C15H16N2O3S B2560216 2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone CAS No. 1797559-88-6

2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2560216
CAS No.: 1797559-88-6
M. Wt: 304.36
InChI Key: HJBQOHDGJGHTDG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound that features a methoxyphenyl group, a thiazol-2-yloxy group, and an azetidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Attachment of the Thiazol-2-yloxy Group: The thiazole ring is then functionalized to introduce the thiazol-2-yloxy group, often through nucleophilic substitution reactions.

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized via the Staudinger reaction, which involves the [2+2] cycloaddition of imines with ketenes.

    Coupling of the Methoxyphenyl Group: The final step involves coupling the methoxyphenyl group to the azetidinone ring, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: It is explored for use in the development of novel polymers and materials with unique electronic properties.

    Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.

    2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)butanone: Similar structure with a butanone group instead of ethanone.

Uniqueness

2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-19-13-5-3-2-4-11(13)8-14(18)17-9-12(10-17)20-15-16-6-7-21-15/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBQOHDGJGHTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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